4-Acetamidophenyl 4-methoxy-2,5-dimethylbenzene-1-sulfonate
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Overview
Description
4-Acetamidophenyl 4-methoxy-2,5-dimethylbenzene-1-sulfonate is an organic compound with a complex structure that includes an acetamido group, a methoxy group, and a sulfonate group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamidophenyl 4-methoxy-2,5-dimethylbenzene-1-sulfonate typically involves multiple steps, including the introduction of the acetamido group, the methoxy group, and the sulfonate group onto the benzene ring. Common synthetic routes may involve:
Nitration and Reduction: Nitration of a suitable benzene derivative followed by reduction to introduce the acetamido group.
Methoxylation: Introduction of the methoxy group through methylation reactions.
Sulfonation: Sulfonation of the benzene ring using reagents like sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Large-scale production may also involve continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Acetamidophenyl 4-methoxy-2,5-dimethylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
4-Acetamidophenyl 4-methoxy-2,5-dimethylbenzene-1-sulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Acetamidophenyl 4-methoxy-2,5-dimethylbenzene-1-sulfonate involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Acetamidophenyl 4-methoxybenzene-1-sulfonate: Lacks the dimethyl groups on the benzene ring.
4-Acetamidophenyl 2,5-dimethylbenzene-1-sulfonate: Lacks the methoxy group.
4-Methoxyphenyl 4-methoxy-2,5-dimethylbenzene-1-sulfonate: Lacks the acetamido group.
Uniqueness
4-Acetamidophenyl 4-methoxy-2,5-dimethylbenzene-1-sulfonate is unique due to the presence of all three functional groups (acetamido, methoxy, and sulfonate) on the benzene ring. This combination of groups imparts specific chemical and biological properties that are not found in similar compounds lacking one or more of these groups.
Properties
IUPAC Name |
(4-acetamidophenyl) 4-methoxy-2,5-dimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-11-10-17(12(2)9-16(11)22-4)24(20,21)23-15-7-5-14(6-8-15)18-13(3)19/h5-10H,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXGYYHPSOPSAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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